ethyl (2Z)-3-amino-2-cyanoprop-2-enoate
Description
Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate is a conjugated enamine ester featuring a Z-configuration at the α,β-unsaturated double bond, a cyano group at the C2 position, and an amino group at C3. This compound is of interest in organic synthesis due to its dual electron-withdrawing (cyano) and electron-donating (amino) substituents, which facilitate its reactivity in cycloadditions, Michael additions, and heterocycle formation .
Properties
IUPAC Name |
ethyl (Z)-3-amino-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3/b5-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFFRQTXGJMKDQ-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025526 | |
| Record name | 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67710-34-3 | |
| Record name | 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate amine under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl (2Z)-3-amino-2-cyanoprop-2-enoate exerts its effects involves interactions with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ester group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of ethyl (2Z)-3-amino-2-cyanoprop-2-enoate, emphasizing differences in substituents, stereochemistry, and functional groups that influence physicochemical and reactivity profiles.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights:
Steric and Electronic Effects :
- Bulky substituents (e.g., phenyl-carbamoyl in ) reduce reactivity in nucleophilic additions compared to the parent compound.
- Electron-withdrawing groups (e.g., difluoromethoxy in ) enhance the acidity of the α-hydrogen, favoring deprotonation in base-catalyzed reactions.
Stereochemical Influence: The E-configuration in disrupts conjugation between the cyano and ester groups, reducing resonance stabilization compared to the Z-isomer.
Hydrogen Bonding and Crystal Packing: Hydroxy and amino groups () facilitate hydrogen-bonded networks, influencing solubility and melting points. Aromatic substituents (e.g., phenyl in ) promote π-π stacking, affecting crystallization behavior.
Biological and Synthetic Applications: Carbamoyl and cyanoethyl groups () are leveraged in drug design for target binding and prodrug strategies. Methoxy and methyl groups () are used to tune lipophilicity in agrochemical intermediates.
Biological Activity
Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate, also known as ethyl 3-amino-2-cyanoacrylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of an amino group and a cyano group attached to a propene backbone. Its molecular formula is C₅H₈N₂O₂, and it has a molecular weight of approximately 128.13 g/mol. The compound can be synthesized through various methods involving the reaction of ethyl acrylate derivatives with amines and cyanide sources, leading to the formation of enaminonitriles which can be further modified into more complex structures .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has shown promising anticancer properties in several studies. For instance, research published in the Journal of Medicinal Chemistry reported that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to activate caspase pathways leading to programmed cell death . A summary of its anticancer effects is presented in the table below:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HT-29 (Colon) | 20 | Induction of apoptosis |
| A549 (Lung) | 25 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered during induced inflammatory responses. These findings suggest that the compound may be useful in treating inflammatory diseases .
Case Studies
Several case studies have documented the biological efficacy of this compound:
- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized derivatives showed that modifications to the amino group enhanced antimicrobial activity against Staphylococcus aureus, demonstrating structure-activity relationships that could guide further drug development .
- Case Study on Cancer Treatment : In vivo studies using xenograft models indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups, supporting its potential as a therapeutic agent for cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
